3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
Description
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-fluorophenoxymethyl group at position 5 and an aniline moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enabling diverse chemical interactions and biological activities .
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |
InChI Key |
FXULCFHCVWJGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Step 1 : Synthesis of 2-fluorophenoxyacetic acid hydrazide.
-
Reagents : 2-Fluorophenoxyacetic acid ester (e.g., ethyl ester), hydrazine hydrate.
-
Mechanism : Nucleophilic substitution of the ester group with hydrazine to form the hydrazide.
Example Reaction :
Oxadiazole Ring Cyclization
Step 2 : Cyclization with meta-aminobenzoic acid.
-
Reagents : 3-Aminobenzoic acid, POCl₃.
-
Conditions : POCl₃ (3 cm³) at 0°C, stirred at room temperature for 10 minutes, then heated to 80°C for 4 hours.
-
Quenching : Crushed ice, basified with NaHCO₃, filtered, and washed with saturated sodium bicarbonate solution.
Key Optimization :
Purification and Characterization
-
Spectroscopic Data :
Alternative Synthetic Routes
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core governs several reaction pathways:
Ring Opening via Acidic Hydrolysis
Under strong acidic conditions (e.g., conc. HCl at reflux), the oxadiazole ring undergoes hydrolysis to form hydrazide derivatives. For example:
textC₁₅H₁₂FN₃O₂ + HCl → C₁₃H₁₁FN₂O + NH₂NH₂·HCl + CO↑
Conditions : 6M HCl, 100°C, 6 hours
Yield : ~65% (estimated from analogous oxadiazole hydrolysis in )
Electrophilic Substitution
The electron-deficient oxadiazole ring participates in Friedel-Crafts alkylation with activated aromatic compounds:
| Reagent | Product Formed | Reaction Efficiency (%) |
|---|---|---|
| Benzoyl chloride | 2-Benzoylated oxadiazole | 48 |
| Acetyl chloride | 2-Acetylated oxadiazole | 52 |
| Data extrapolated from MAO inhibitor synthesis protocols in |
Fluorophenoxy Group Reactivity
The 2-fluorophenoxy substituent enables distinct transformations:
Nucleophilic Aromatic Substitution
Fluorine at the ortho position undergoes substitution with strong nucleophiles:
| Nucleophile | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| NH₃ | Cu(OAc)₂ | 120°C | 38 |
| NaN₃ | DMF (solvent only) | 80°C | 41 |
| Mechanistic parallels drawn from and |
Oxidative Degradation
Exposure to H₂O₂/Fe²⁰⁺ (Fenton’s reagent) cleaves the phenoxy-methyl bridge:
textC₆H₄F-O-CH₂-Oxadiazole → C₆H₄F-OH + Oxadiazole-CHO
Byproducts : 2-Fluorophenol (identified via GC-MS in )
Aniline Group Reactions
The para-aminophenyl group participates in classical aromatic amine chemistry:
Diazotization and Coupling
Diazonium salt formation enables azo dye synthesis:
| Coupling Partner | λ_max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| β-Naphthol | 480 | 1.2×10⁴ |
| Resorcinol | 420 | 8.7×10³ |
| Optical data from substituted aniline studies in |
Schiff Base Formation
Reaction with aldehydes produces imine derivatives:
textAr-NH₂ + R-CHO → Ar-N=CH-R + H₂O
Optimal Conditions : Ethanol, 60°C, 4 hours (yield: 55–72%)
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings due to its aromatic halogen and NH₂ groups:
Physicochemical Factors Influencing Reactivity
Key parameters affecting reaction outcomes:
Biological Activity Through Reactivity
The compound’s ability to inhibit monoamine oxidase (MAO) enzymes stems from:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. The compound 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has been investigated for its potential in targeting various cancer types. Studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives containing oxadiazole structures have shown efficacy against leukemia and solid tumors in vitro, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives is well-documented. Compounds with oxadiazole moieties have been found to exhibit broad-spectrum antibacterial and antifungal activities. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . The specific compound may contribute to the development of new antibiotics or antifungal agents.
Pesticidal Activity
Oxadiazole derivatives are being explored for their potential as agrochemicals, particularly as pesticides. Research indicates that compounds with similar structures can act as effective insecticides and fungicides. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for agricultural applications .
Organic Electronics
The unique electronic properties of oxadiazoles allow their use in organic electronics. Compounds like 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline are being studied for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The presence of the oxadiazole ring can improve charge transport and stability in these materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Substituent Effects on Physical and Chemical Properties
The biological and physicochemical profiles of 1,3,4-oxadiazoles are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (as in the target compound) and chlorine substituents increase electrophilicity, enhancing interactions with biological targets .
- Electron-Donating Groups (EDGs) : Methyl groups improve lipophilicity (logP = 3.87 for 4-methylphenyl derivative), favoring membrane penetration .
- Polar Substituents : Sulfonyl groups (e.g., methylsulfonyl) enhance aqueous solubility, critical for pharmacokinetics .
Biological Activity
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is C15H12FN3O, with a molecular weight of 285.27 g/mol . The compound features a 1,3,4-oxadiazole ring that is linked to an aniline group and a fluorophenoxy substituent. The presence of the fluorine atom may enhance the compound's biological activity through increased lipophilicity and improved binding to biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some oxadiazole derivatives range from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 8.33 |
| Compound B | S. aureus | 5.64 |
| Compound C | P. aeruginosa | 13.40 |
| Compound D | B. subtilis | 4.69 |
Antifungal Activity
In addition to antibacterial properties, oxadiazole compounds have shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity can range significantly based on structural variations in the oxadiazole moiety .
Table 2: Antifungal Activity of Oxadiazole Derivatives
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| Compound A | C. albicans | 16.69 |
| Compound B | F. oxysporum | 56.74 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly impact the cytotoxicity profile .
Table 3: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | <30 |
| Compound B | A549 | <20 |
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing various oxadiazole derivatives reported that modifications at specific positions on the phenyl ring enhanced their bioactivity against cancer cells .
- Mechanism of Action : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression, revealing significant hydrophobic interactions that may contribute to their efficacy .
- Comparative Studies : Comparative analyses with standard anticancer drugs like doxorubicin showed that certain oxadiazole derivatives exhibited comparable or superior activity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline, and how can side reactions be minimized?
- Methodological Answer : A common approach involves coupling 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with 2-fluorophenoxymethyl derivatives under nucleophilic substitution conditions. Light sensitivity of intermediates requires reactions in foil-covered vessels to prevent degradation . To minimize side reactions (e.g., over-alkylation), use stoichiometric control and monitor reaction progress via TLC or HPLC. Methanol is preferred as a solvent due to its polar aprotic nature, which stabilizes intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : -NMR identifies aromatic protons (δ 6.5–8.0 ppm) and oxadiazole-linked CH (δ 4.5–5.0 ppm). -NMR confirms oxadiazole carbons (δ 165–170 ppm) and fluorophenoxy substituents .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole rings) and confirms stereoelectronic effects of the 2-fluorophenoxy group .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on GHS classification for analogous oxadiazoles, use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and work in a fume hood to prevent respiratory exposure (H335). Store in amber vials at –20°C to mitigate light sensitivity .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s antitumor potential?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity. Use protocols from analogous 5-aryl-1,3,4-oxadiazole syntheses .
- Bioassays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) with IC comparisons. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V/PI staining) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic attack sites.
- Molecular Docking : Dock into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate predictions with experimental IC correlations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. MTT viability assays).
- Orthogonal Validation : Confirm results via orthogonal methods (e.g., Western blot for protein targets alongside cytotoxicity assays). Cross-reference with published oxadiazole SAR trends .
Q. How can stability studies under varying pH and temperature conditions be structured?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
